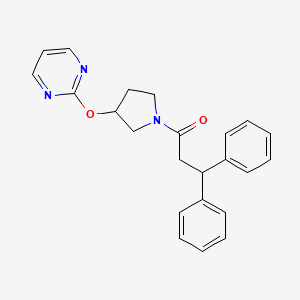
3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one, also known as DPP, is a chemical compound that has gained significant attention in the scientific community. It is a synthetic compound that belongs to the class of pyrrolidinyl aryl ketones, and it has been studied for its potential applications in various scientific fields.
Scientific Research Applications
Heterocyclic Synthesis Applications
- Enaminones as Building Blocks : Enaminones derived from similar compounds serve as precursors in the synthesis of heterocyclic compounds such as nicotinic acid and thienopyridine derivatives. This approach offers new syntheses routes for various heterocyclic frameworks, highlighting the role of enaminones in medicinal chemistry and drug discovery (Abdel-Khalik et al., 2004).
Antiviral Activity Research
- Pyrazole Derivatives : Pyrazole derivatives synthesized from related compounds have been evaluated for their in vitro antiviral activity. Such studies aim to discover new therapeutic agents, particularly for treating viral infections like herpes simplex virus (Tantawy et al., 2012).
Chemical Synthesis Methods
- Microwave-assisted Michael Addition : The microwave-assisted Michael addition of 2-aminopyridine to chalcones, under catalyst-free conditions, is an efficient method for synthesizing 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives. This method demonstrates the potential of microwave-assisted synthesis in enhancing reaction rates and yields for compounds with related structural features (Zhao et al., 2015).
properties
IUPAC Name |
3,3-diphenyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(26-15-12-20(17-26)28-23-24-13-7-14-25-23)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,13-14,20-21H,12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZMMQGAASHSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

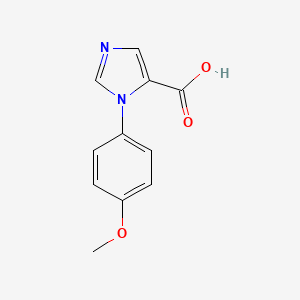
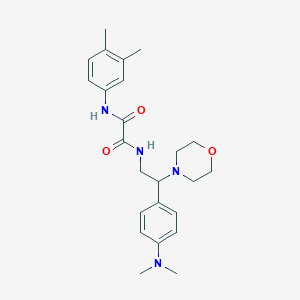
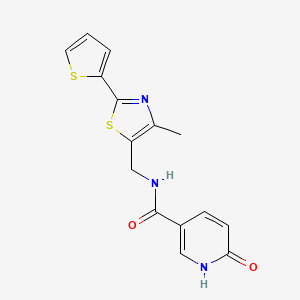

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2809494.png)
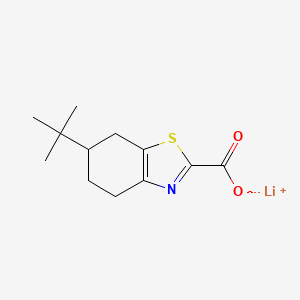
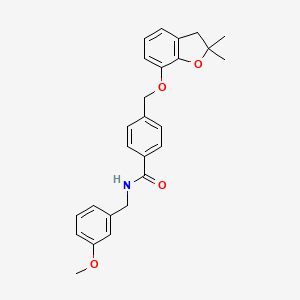
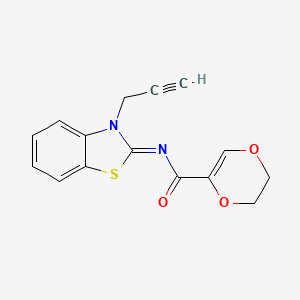
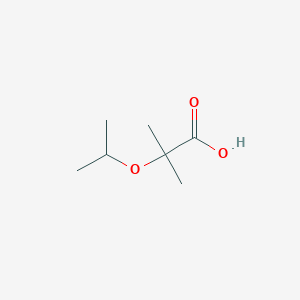
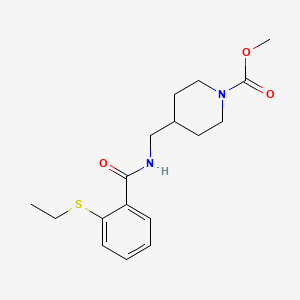
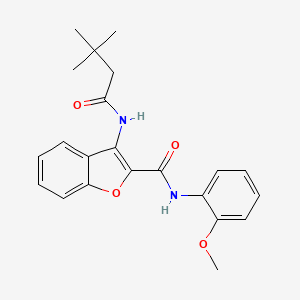
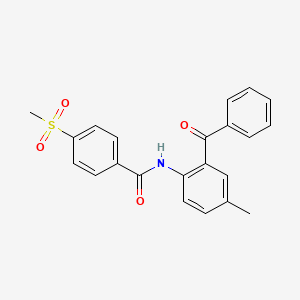
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2809509.png)
![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2809510.png)